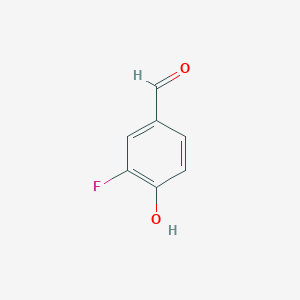

3-Fluoro-4-hydroxybenzaldehyde

Overview

Description

3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) is a fluorinated aromatic aldehyde with a hydroxyl group at the 4-position and a fluorine atom at the 3-position on the benzene ring. It is a versatile intermediate in medicinal chemistry, notably used in synthesizing curcumin analogs, caffeic acid derivatives, and hydrazones . Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrobromic acid (HBr) under an inert atmosphere. The reaction mixture is heated to 140°C and stirred for three hours. The resulting mixture is then diluted with water and extracted with dichloromethane to obtain this compound as a brown solid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often using automated processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions

Major Products

Oxidation: 3-Fluoro-4-hydroxybenzoic acid.

Reduction: 3-Fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-4-hydroxybenzaldehyde, with the chemical formula CHFO and CAS number 405-05-0, features a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the benzaldehyde structure. Its molecular weight is approximately 140.11 g/mol. The compound appears as a beige powder with a melting point of 121 °C to 124 °C .

Synthesis Intermediate

One of the primary applications of this compound is as a synthesis intermediate in the preparation of various biologically active compounds:

- Chalcones and Curcumins : It is utilized in synthesizing chalcones and curcuminoids, which exhibit significant anticancer properties. For instance, derivatives synthesized using this compound have shown half-maximal inhibitory concentrations (IC) as low as 0.75 μM against human ovarian cancer cell lines (A2780) .

- Caffeic Acid Derivatives : The compound is also employed in the synthesis of caffeic acid phenylethyl amide derivatives through the Wittig reaction, demonstrating cytoprotective activity against oxidative stress induced by peroxides .

Pharmacological Applications

Research indicates that this compound and its derivatives possess various pharmacological activities:

- Anticancer Activity : The synthesized curcuminoid derivatives from this compound have shown promising results in inhibiting cancer cell proliferation, particularly against ovarian cancer .

- Anti-inflammatory Properties : Hydrazone derivatives formed from this compound exhibit potent anti-inflammatory effects by inhibiting macrophage migration .

- Antimalarial Activity : Recent studies have highlighted the potential of caffeic acid derivatives synthesized from this compound against Plasmodium falciparum, the parasite responsible for malaria. These derivatives showed improved potency compared to their parent compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxybenzaldehyde depends on its specific application. For example, in the context of its biological activity, it can act as an inhibitor of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. By inhibiting MIF, this compound can modulate the immune response and reduce inflammation . Additionally, its derivatives can inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer’s disease, by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Physical Properties :

Comparison with Similar Compounds

Fluorinated Hydroxybenzaldehydes (Positional Isomers)

2-Fluoro-4-hydroxybenzaldehyde

- Structure : Fluorine at 2-position, hydroxyl at 4-position.

- Reactivity : Reduced electrophilicity compared to 3-fluoro-4-hydroxybenzaldehyde due to steric hindrance near the aldehyde group.

- Applications: Limited data on biological activity; primarily used in small-molecule synthesis .

4-Fluorosalicylaldehyde (2-Hydroxy-4-fluorobenzaldehyde)

- Structure : Hydroxyl at 2-position, fluorine at 4-position.

- Electronic Effects : The hydroxyl group (electron-donating, EDG) at the ortho position enhances resonance stabilization, reducing aldehyde reactivity in nucleophilic additions .

- Biological Activity : Less potent in cytotoxicity assays compared to this compound derivatives .

3-Fluoro-2-hydroxybenzaldehyde

- Structure : Hydroxyl at 2-position, fluorine at 3-position.

- Reactivity : Steric and electronic effects lower yields in Wittig reactions (e.g., ~50% vs. 74–92% for this compound) .

Methoxy vs. Hydroxy Derivatives

3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2)

- Structure : Methoxy (EDG) replaces hydroxyl at the 4-position.

- Reactivity : Methoxy group decreases the partial positive charge on the carbonyl carbon, reducing susceptibility to nucleophilic attack. This results in lower yields in aldehyde-amine condensations compared to this compound .

- Applications : Primarily used in catalytic systems and ligand synthesis due to enhanced stability .

Non-Fluorinated Analogs

4-Hydroxybenzaldehyde

- Structure : Lacks fluorine at the 3-position.

- Electronic Effects : Absence of fluorine (electron-withdrawing group, EWG) increases electron density on the aromatic ring, reducing electrophilicity of the aldehyde.

- Biological Activity : Derivatives show moderate cytotoxicity (IC₅₀ ~5–10 μM) compared to fluorinated analogs, highlighting fluorine’s role in enhancing bioactivity .

Other Derivatives

5'-Fluoro-2'-hydroxyacetophenone

- Structure : Ketone instead of aldehyde functionality.

- Reactivity: Limited utility in condensation reactions due to reduced electrophilicity of the ketone group.

- Applications : Primarily explored in acetylated prodrug synthesis .

Data Tables

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₇H₅FO₂ | 140.11 | 121–124 |

| 4-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.12 | 98–100 |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.13 | 65–68 |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 112–116 |

Table 2: Reaction Yields in Key Syntheses

Biological Activity

3-Fluoro-4-hydroxybenzaldehyde (CAS number 405-05-0) is a fluorinated benzaldehyde derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as an intermediate in the synthesis of various pharmacologically active compounds, including curcuminoids and hydrazone derivatives. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and its role in drug development.

- Molecular Formula : CHFO

- Molecular Weight : 140.11 g/mol

- Melting Point : 121 °C – 124 °C

- Appearance : Beige powder

Synthesis and Derivatives

This compound is primarily synthesized through various organic reactions, including aldol condensation and hydrazone formation. It is utilized to create curcuminoid analogs, which have shown significant biological activity against cancer cells. For instance, curcuminoid derivatives synthesized from this compound exhibit a half-maximal inhibitory concentration (IC) of 0.75 μM against the human ovarian cancer cell line A2780 .

Table 1: Synthesis Pathways of this compound Derivatives

| Derivative Type | Synthesis Method | Biological Activity |

|---|---|---|

| Curcuminoids | Aldol condensation with ketones | IC = 0.75 μM against A2780 |

| Hydrazones | Aldehyde-amine condensation | Inhibitory effect on macrophage migration |

| Caffeic Acid Derivatives | Wittig reaction | Cytoprotective activity against peroxides |

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. The synthesized curcuminoids have shown promising results in inhibiting cancer cell proliferation. Specifically, studies have reported significant cytotoxicity against cisplatin-resistant human ovarian carcinoma cells .

Anti-inflammatory Effects

Hydrazone derivatives formed from this compound have demonstrated potent inhibitory effects on macrophage migration, suggesting potential applications in anti-inflammatory therapies. These compounds inhibit the pro-inflammatory activity of macrophage migration inhibitory factor (MIF), which is implicated in various inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Against Ovarian Cancer : A study conducted by Patel et al. (2020) highlighted the cytotoxic effects of synthetic bis(arylidene) derivatives of cyclic ketones, with some derivatives showing IC values as low as 12.8 μM against resistant cancer cells .

- Hydrazone Derivatives : Research by Dabideen et al. (2007) demonstrated that phenolic hydrazones derived from this compound are effective inhibitors of MIF, providing a basis for their use in treating sepsis and other inflammatory conditions .

- Caffeic Acid Phenylethyl Amide Derivatives : Yang et al. (2010) explored the cytoprotective effects of caffeic acid phenylethyl amide derivatives synthesized from this compound, revealing their potential to protect cells against oxidative stress .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Fluoro-4-hydroxybenzaldehyde, and how do reaction conditions influence yield and purity?

- The compound is commonly synthesized via fluorination of hydroxybenzaldehyde precursors or selective functionalization of aromatic rings. Key methods include Wittig reactions and aldol condensations. For example, its use in synthesizing curcumin analogs via aldol condensation with ketones (e.g., cyclohexanone) requires precise pH control (8–10) and anhydrous conditions to achieve yields of 50–60% . Purity (>97%) is ensured through recrystallization in ethanol/water mixtures and validated via HPLC or NMR .

Q. How does the fluorine substituent at the 3-position influence the compound's reactivity and electronic properties?

- Fluorination enhances electrophilicity at the aldehyde group due to the electron-withdrawing effect of fluorine, facilitating nucleophilic additions (e.g., hydrazide formation). This also increases hydrogen-bonding capacity, affecting solubility in polar solvents like DMSO and ethanol . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies hydroxyl (δ ~10.2 ppm) and aldehyde (δ ~9.8 ppm) protons, with fluorine coupling observed in 19F NMR.

- FT-IR : Confirms O-H (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches.

- HPLC-MS : Validates purity and molecular weight (154.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Discrepancies in IC50 values (e.g., 0.75 μM vs. higher values in other studies) may arise from assay conditions (e.g., cell line variability, incubation time). Meta-analysis of protocols (e.g., MTT assay standardization) and orthogonal validation (e.g., apoptosis markers) are recommended. Cross-referencing with crystallographic data (e.g., PDB: 2OOW) can clarify target interactions .

Q. What strategies optimize the synthesis of curcuminoid analogs from this compound to enhance bioactivity?

- Solvent selection : Use of THF or DMF improves solubility during aldol condensation.

- Catalyst optimization : Boron trifluoride etherate increases reaction efficiency by stabilizing enolates.

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups at the 4-position of the phenyl ring enhances anti-inflammatory activity against macrophage migration .

Q. How do physicochemical properties (logP, pKa) of this compound impact its pharmacokinetic profile?

- Predicted logP (3.75) indicates moderate lipophilicity, favoring blood-brain barrier penetration. The phenolic hydroxyl (pKa ~7.97) allows pH-dependent ionization, affecting absorption in the gastrointestinal tract. ADMET predictions (e.g., SwissADME) suggest low CYP450 inhibition but potential hERG channel interactions, necessitating cardiotoxicity screening .

Q. What mechanistic insights explain the compound's inhibition of macrophage migration inhibitory factor (MIF)?

- Docking studies suggest this compound derivatives bind to MIF's tautomerase active site (Cys57-Ala58 motif), disrupting conformational dynamics. Mutagenesis assays (e.g., Cys57Ser mutants) and SPR analysis quantify binding affinity (KD ~nM range) .

Q. Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of fine powder (MP: 121–124°C).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How should researchers address low yields in hydrazide derivative synthesis?

- Stoichiometry : Maintain a 1:1.2 molar ratio of aldehyde to hydrazine.

- Temperature control : Reactions at 0–5°C minimize side-product formation.

- Workup : Extract with ethyl acetate and purify via flash chromatography (hexane/EtOAc gradient) .

Q. Data Generation and Validation

Q. What computational tools predict the compound's reactivity in novel reactions?

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343080 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-05-0 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.